molecular formula C24H26O7 B7888143 (-)-Praeruptorin B CAS No. 73069-26-8

(-)-Praeruptorin B

Cat. No. B7888143
CAS RN: 73069-26-8
M. Wt: 426.5 g/mol
InChI Key: PNTWXEIQXBRCPS-UWOGZXHISA-N
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Description

(9S,10S)-8,8-dimethyl-10-{[(2Z)-2-methylbut-2-enoyl]oxy}-2-oxo-9H,10H-pyrano[2,3-h]chromen-9-yl (2Z)-2-methylbut-2-enoate is a natural product found in Angelica cartilaginomarginata, Angelica anomala, and other organisms with data available.

Scientific Research Applications

  • Praeruptorin B has shown potential in mitigating hyperlipidemia and insulin resistance . It works by regulating the Sterol Regulatory Element-Binding Proteins (SREBPs), which are crucial for lipid synthesis. This regulation occurs through the PI3K/Akt/mTOR pathway, suggesting its use for treating metabolic diseases like obesity and diabetes (Zheng et al., 2018).

  • The compound has demonstrated anti-metastatic properties in cervical cancer cells . It works by inhibiting AKT phosphorylation and reducing the nuclear translocation of NF-κB, thereby suppressing the expression and activity of matrix metalloproteinases MMP-2/-9 (Hung et al., 2019).

  • In the context of cardiovascular health, (-)-Praeruptorin B exhibits distinct relaxant effects on isolated rat aorta rings . This action is attributed to its interaction with nitric oxide synthesis and internal calcium release mechanisms (Xu et al., 2010).

  • It has shown promising results in reducing the metastatic ability of human renal carcinoma cells . This effect is achieved by targeting specific enzymes (CTSC and CTSV) and downregulating the EGFR-MEK-ERK signaling pathway, indicating its potential as an antimetastatic agent for renal cancer treatment (Lin et al., 2020).

  • Its role in inhibiting inflammatory responses in murine macrophages has been observed. This action involves the inhibition of the NF-κB pathway, suggesting its potential in treating inflammatory conditions (Yu et al., 2011).

  • Furthermore, (-)-Praeruptorin B has been studied for its inhibitory effects on certain drug-metabolizing enzymes (UGTs), which is crucial for understanding drug interactions and metabolism (Liu et al., 2016).

  • The compound has also been evaluated in the treatment of neurodegenerative disorders like Huntington's disease, where it showed potential in alleviating symptoms and protecting neurons (Wang et al., 2017).

properties

IUPAC Name

[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTWXEIQXBRCPS-UWOGZXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praeruptorin D

CAS RN

73069-26-8, 73069-28-0
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9,10-diyl ester, (2Z,2′Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praeruptorin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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